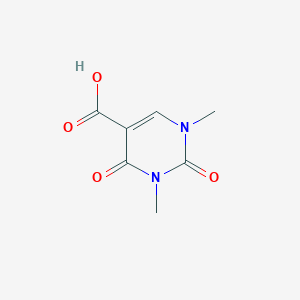

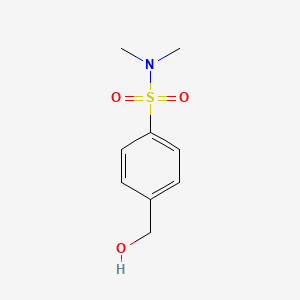

4-(Hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide (4-HMDBSA) is a member of the benzene sulfonamide family of organic compounds, and is a widely utilized organic molecule in both industrial and scientific applications. 4-HMDBSA is a versatile and useful compound due to its unique chemical properties, which include a high water solubility and a relatively low melting point. As a result, 4-HMDBSA has found numerous applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Environmental Impact and Degradation

- Microbial Degradation Pathways : A study on sulfonamide antibiotics, which share a similar structure to 4-(Hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide, revealed a unique microbial strategy for degradation. This process involves ipso-hydroxylation followed by fragmentation, releasing various byproducts. This pathway is significant in environmental chemistry, especially for the degradation of persistent antibiotics in nature (Ricken et al., 2013).

Molecular and Electronic Structure Analysis

- Spectroscopic Investigation : A study analyzed two sulfonamides derivatives using NMR and FT-IR spectroscopies. This research contributes to understanding the molecular and electronic structures of such compounds, which can be crucial for further applications in various fields, including material science (Mahmood et al., 2016).

Synthesis and Bioactivity

- Synthesis of Novel Derivatives : Research on the synthesis of new 2-pyridones containing sulfonamide moiety indicates potential bactericidal and fungicidal activities. This highlights the role of sulfonamides in medicinal chemistry and their potential in creating new therapeutic agents (El-Mariah & Nassar, 2008).

- Resonance Raman Studies : The analysis of sulfonamide complexes with carbonic anhydrase enzymes using resonance Raman spectroscopy provides insights into their binding mechanisms, crucial for drug design and understanding enzyme interactions (Kumar et al., 1976).

Chemical Properties and Reactions

- Synthesis and Characterization : A study reported the synthesis of various vinylsulfones and vinylsulfonamides, which are important in synthetic organic chemistry due to their biological activities and utility in different chemical reactions. This research enhances our understanding of the synthesis and properties of such compounds (Anonymous, 2020).

properties

IUPAC Name |

4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-10(2)14(12,13)9-5-3-8(7-11)4-6-9/h3-6,11H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEUHVYHMXRWEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30519332 |

Source

|

| Record name | 4-(Hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide | |

CAS RN |

58804-18-5 |

Source

|

| Record name | 4-(Hydroxymethyl)-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58804-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)

![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)